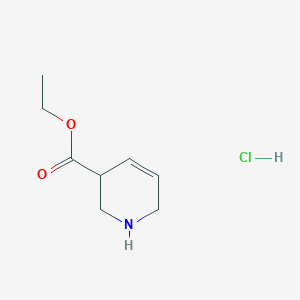

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride

Description

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is a tetrahydropyridine derivative featuring an ethyl ester group at the 3-position and a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol .

Properties

IUPAC Name |

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-4,7,9H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVRCVGGLIIYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data from Piperidone-Based Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | BOC₂O, DIEA, CH₂Cl₂ | 12 | 85 |

| 2 | Pd(dppf)Cl₂, PhB(OH)₂ | 13 | 78 |

| 3 | TFA/CH₂Cl₂ | 14 | 92 |

| 4 | NaBH₄, MeOH | 15 | 88 |

This route highlights the importance of protecting groups and transition metal catalysis in constructing the tetrahydropyridine core.

Quaternary Pyridinium Salt Reduction

A patent (CN111004264B) describes a novel method for synthesizing N-substituted tetrahydropyridine boronic esters via pyridinium salt reduction. Although tailored for boronic acid derivatives, this approach is adaptable to carboxylate esters. The general procedure involves:

- Quaternary Salt Formation : Pyridine-3-carboxylate esters react with alkyl halides (e.g., methyl iodide) in aprotic solvents (e.g., tetrahydrofuran) to form pyridinium salts.

- Borohydride Reduction : Sodium borohydride reduces the pyridinium salt, saturating the ring to yield the tetrahydropyridine derivative.

- Salt Formation : Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Example Adaptation for Target Compound

This method avoids palladium catalysis, reducing costs and simplifying purification. However, controlling regioselectivity during alkylation remains challenging.

Comparative Analysis of Synthetic Methods

The pyridinium reduction route offers the best balance of efficiency and scalability for industrial applications, whereas piperidone-based methods provide superior control over stereochemistry.

Chemical Reactions Analysis

Types of Reactions

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield fully saturated piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride serves as a precursor for synthesizing bioactive molecules. Its derivatives have shown potential in developing:

- Anticancer Agents: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Agents: The compound has been evaluated for its ability to inhibit bacterial growth.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic compounds. Its unique structure allows for various chemical transformations:

- Functionalization: The tetrahydropyridine ring can undergo functionalization reactions to introduce diverse substituents.

- Building Block in Drug Development: It is often used in the synthesis of more complex pharmaceutical agents.

Biological Activities

This compound has demonstrated several biological activities:

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate derivatives, researchers found that modifications to the tetrahydropyridine structure significantly enhanced cytotoxicity against cancer cell lines. The introduction of halogen groups was particularly effective in increasing activity levels.

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of this compound through in vitro assays. The results indicated that it effectively scavenged free radicals and exhibited potential as a therapeutic agent for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act on the dopaminergic system, influencing neurotransmitter levels and neuronal activity .

Comparison with Similar Compounds

Methyl Esters of Tetrahydropyridine Carboxylates

- Methyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate Hydrochloride (CAS 70684-82-1): Molecular formula: C₇H₁₂ClNO₂ Molecular weight: 177.63 g/mol Structural difference: The carboxylate group is at the 4-position instead of the 3-position. Positional isomerism may alter reactivity and biological activity due to steric and electronic effects .

- Methyl 1,2,5,6-Tetrahydropyridine-3-Carboxylate Hydrochloride (Norarecoline Hydrochloride, CAS 6197-39-3): Molecular formula: C₇H₁₂ClNO₂ Molecular weight: 177.63 g/mol Key distinction: The tetrahydropyridine ring has a different saturation pattern (1,2,5,6- vs. 1,2,3,6-tetrahydro). This compound is associated with cholinergic activity but is less lipophilic than the ethyl analog .

Substituent Variations

- Prop-2-yn-1-yl 1,2,5,6-Tetrahydropyridine-3-Carboxylate Hydrochloride (CAS 139885-99-7): Molecular formula: C₉H₁₁ClNO₂ Molecular weight: 208.65 g/mol Key feature: A propargyl group replaces the ethyl ester. The triple bond introduces increased reactivity, making it suitable for click chemistry applications .

- 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-Tetrahydropyridine: Relevance: A known impurity in paroxetine hydrochloride synthesis. Unlike the target compound, this analog includes a fluorophenyl group and a methyl substituent, contributing to its role as a neuroactive byproduct .

Neurotoxic Analogs

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) :

Physicochemical and Pharmacological Comparison

Key Research Findings

- Synthetic Utility : this compound is a costlier building block (€1,809.00/500mg) compared to methyl analogs (e.g., €1,360.00/500mg for 1-[(2-fluorophenyl)methyl]cyclopentan-1-amine hydrochloride), reflecting its specialized applications .

- Regulatory Relevance : Analogs like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine are monitored as impurities in pharmaceuticals (e.g., paroxetine) at levels ≤0.0001%, emphasizing the need for precise synthesis .

Biological Activity

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and an ester functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₁₄ClNO₂

- Molecular Weight : Approximately 191.66 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects. Its mechanism may involve the inhibition of specific enzymes or receptors within microbial cells.

- Antiviral Properties : The compound has also shown promise in antiviral applications. Ongoing studies are investigating its efficacy against various viral pathogens.

- Anticancer Activity : Cell viability studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer) cells .

The biological mechanisms underlying the activity of this compound are still being elucidated. Key areas of investigation include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease processes. This inhibition could modulate biochemical pathways relevant to various diseases.

- Receptor Interaction : Research is ongoing to understand how this compound interacts with biological receptors. Preliminary docking experiments have indicated potential binding affinities with certain receptors involved in disease progression .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Cell Viability Study :

-

Antimicrobial Activity Assessment :

- Objective : To evaluate the antimicrobial efficacy against a range of bacterial strains.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : The compound exhibited notable antibacterial activity against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 34167 | Contains a methyl group; different biological activity profile. |

| Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate | 18513-76-3 | Lacks the chlorine atom; different solubility properties. |

| Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate | Not available | Variation in carboxylate position may affect reactivity. |

This compound stands out due to its specific structural features and potential applications in both medicinal chemistry and organic synthesis.

Q & A

Q. What are the primary synthetic routes for ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via hydrogenation of pyridine derivatives or ring-closing metathesis of diene precursors. For example:

- Hydrogenation of pyridine esters : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) under controlled pressure (1–3 atm) and temperature (25–50°C) reduces the pyridine ring to a tetrahydropyridine structure. Optimizing solvent polarity (e.g., ethanol vs. THF) improves yield (70–85%) and minimizes side reactions like over-reduction .

- Ring-closing metathesis : Grubbs catalyst-mediated cyclization of diene esters, followed by HCl salt formation. This method requires inert conditions (argon atmosphere) and precise stoichiometry to avoid oligomerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm the tetrahydropyridine ring’s conformation and ester group positioning. For example, the ethyl group’s triplet signal (~1.2 ppm) and the tetrahydropyridine protons’ splitting patterns (2.5–3.5 ppm) are diagnostic .

- X-ray Crystallography : Resolves stereochemistry and salt formation. Single-crystal studies reveal hydrogen bonding between the hydrochloride and carbonyl oxygen, critical for stability .

Q. How does the compound’s chirality affect its applications in asymmetric catalysis?

The tetrahydropyridine ring’s stereocenters enable enantioselective synthesis. For instance, the (R)-enantiomer acts as a chiral ligand in Pd-catalyzed cross-couplings, achieving >90% enantiomeric excess (ee) in β-lactam formation. Racemic mixtures require resolution via chiral HPLC or enzymatic methods .

Advanced Research Questions

Q. What strategies are used to study the compound’s interactions with biological receptors or enzymes?

- Docking Simulations : Molecular dynamics (MD) models predict binding affinities to dopamine D2-like receptors, guided by the compound’s conformational flexibility .

- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement in rat striatal membranes) quantify IC values. Contradictions in IC data across studies may arise from differences in membrane preparation or solvent polarity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables like pH, temperature, and solvent composition. For example, a central composite design (CCD) identified pH 7.4 and 37°C as optimal for reproducible acetylcholinesterase inhibition assays .

- Meta-Analysis : Cross-validate data using standardized protocols (e.g., OECD guidelines for receptor-binding assays) .

Q. What computational methods optimize reaction pathways for large-scale synthesis?

- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and intermediates. The ICReDD framework integrates these with experimental data to narrow reaction conditions (e.g., identifying ideal catalyst loading as 5 mol%) .

- Machine Learning (ML) : Train models on historical reaction data to predict yields under novel conditions (e.g., solvent-free synthesis) .

Q. How do metabolic pathways and degradation products impact the compound’s stability in biological studies?

- LC-MS/MS Analysis : Identifies major metabolites (e.g., hydrolyzed carboxylic acid derivatives) in liver microsomes. Stability studies in PBS (pH 7.4) show a half-life of 12–24 hours, necessitating storage at –20°C .

- Forced Degradation : Exposure to UV light or oxidative conditions (HO) generates degradants like pyridine-3-carboxylic acid, requiring inert storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.